molecular formula C8H11IO2 B2396143 Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1936371-35-5

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B2396143
CAS RN: 1936371-35-5
M. Wt: 266.078
InChI Key: XHPQDYRRFJZNEI-UHFFFAOYSA-N
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Description

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is an organic compound with the molecular formula C8H11IO2 . It belongs to the class of aliphatic cyclic hydrocarbons . The compound has a molecular weight of 266.08 g/mol .


Molecular Structure Analysis

The InChI Key for this compound is XHPQDYRRFJZNEI-UHFFFAOYSA-N . The compound has 11 heavy atoms, with a fraction Csp3 of 0.88 .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has 3 rotatable bonds, 2 H-bond acceptors, and 0 H-bond donors . The compound has a molar refractivity of 50.37 and a TPSA of 26.3 Ų . It is highly absorbable in the gastrointestinal tract and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . The compound has a Log Kp (skin permeation) of -6.67 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.15 . The compound is soluble, with a solubility of 1.06 mg/ml or 0.00398 mol/l .

Scientific Research Applications

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a substrate in the synthesis of pharmaceuticals. In addition, this compound has been studied for its potential use in medicinal chemistry and drug discovery. It has been used as a model compound to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is complex and not fully understood. However, it is believed that it acts by binding to specific receptors in the body and modifying the activity of those receptors. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions between the carboxyl group of this compound and the receptor. The binding of this compound to the receptor is believed to modify the activity of the receptor, which in turn leads to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, studies have shown that this compound can act as an agonist of the G-protein coupled receptor, which is involved in the regulation of various cellular processes. These effects of this compound are believed to be mediated by the binding of this compound to specific receptors in the body.

Advantages and Limitations for Lab Experiments

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of synthetic methods. In addition, it is relatively stable and can be stored for long periods of time. However, one limitation is that it can be toxic if handled improperly and can cause skin and eye irritation. In addition, it is relatively expensive compared to other compounds.

Future Directions

The potential future directions for Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate are numerous. One potential direction is to explore its use as a drug target for the treatment of various diseases. In addition, it could be used as a model compound to study the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs. Furthermore, it could be used as a reagent for the synthesis of heterocyclic compounds, which could be used in the synthesis of pharmaceuticals. Finally, it could be used as a catalyst in organic synthesis, which could lead to the development of more efficient and cost-effective synthetic methods.

Synthesis Methods

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can be synthesized from a variety of starting materials, such as ethyl iodide and ethyl bromide. The synthesis method involves a two-step process, which includes the formation of the cyclic 5-membered ring system and the introduction of the carboxyl group. The first step involves the formation of the cyclic 5-membered ring system, which is accomplished by the reaction of ethyl iodide and ethyl bromide in the presence of a Lewis acid catalyst. The second step involves the introduction of the carboxyl group, which is accomplished by the reaction of the cyclic 5-membered ring system with an acid chloride.

Safety and Hazards

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is classified as an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, eye protection, and face protection . After handling, all exposed external body areas should be washed thoroughly .

properties

IUPAC Name

ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPQDYRRFJZNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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